Platachromone B
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Overview
Description
Platachromone B is a natural product known for its significant biological activities. It is a member of the 2-styrylchromones family, which are oxygen-containing heterocycles. This compound is characterized by its molecular formula C22H20O5 and a molecular weight of 364.39 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platachromone B typically involves the aldol condensation of 2′-hydroxyacetophenone derivatives with cinnamaldehydes, followed by cyclodehydrogenation of the formed 2′-hydroxycinnamylideneacetophenones . Another method involves the direct C-prenylation of (E)-2-styryl-4H-chromen-4-ones . These reactions are usually carried out under base-catalyzed conditions using water as a solvent, which is both environmentally friendly and cost-effective .
Industrial Production Methods
The use of microwave heating and classical reflux heating methods can enhance the efficiency and yield of the reactions .
Chemical Reactions Analysis
Types of Reactions
Platachromone B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the styryl and chromone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the chromone ring .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Platachromone B has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of new heterocyclic compounds.
Industry: This compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Platachromone B involves its interaction with various molecular targets and pathways. It is known to exert its effects by modulating oxidative stress pathways, inhibiting pro-inflammatory mediators, and inducing apoptosis in cancer cells . The chromone ring system plays a crucial role in its biological activities by interacting with specific enzymes and receptors in the body .
Comparison with Similar Compounds
Similar Compounds
Platachromone B is similar to other 2-styrylchromones, such as:
2-Styrylchromone: Shares the same chromone core but lacks the isoprenyl group.
Polymorchromone B: A chromone derivative obtained from the roots of Angelica polymorpha Maxim.
Chromanone A: A Penicillium-derived chromone with significant biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique isoprenyl group at the 8-position of the chromone ring. This structural feature contributes to its distinct biological activities and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C22H20O5 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[(E)-2-(4-hydroxyphenyl)ethenyl]-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C22H20O5/c1-13(2)3-10-17-18(24)12-20(26)21-19(25)11-16(27-22(17)21)9-6-14-4-7-15(23)8-5-14/h3-9,11-12,23-24,26H,10H2,1-2H3/b9-6+ |
InChI Key |
UACBSTHIFSMGJX-RMKNXTFCSA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)/C=C/C3=CC=C(C=C3)O)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C=CC3=CC=C(C=C3)O)C |
Origin of Product |
United States |
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